Methyl 2,4-dibromo-5-methoxybenzoate
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Overview
Description
Methyl 2,4-dibromo-5-methoxybenzoate is an organic compound with the molecular formula C9H8Br2O3. It is a derivative of benzoic acid, featuring two bromine atoms and a methoxy group attached to the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dibromo-5-methoxybenzoate can be synthesized through the bromination of methyl 5-methoxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dibromo-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form methyl 2,4-dihydroxy-5-methoxybenzoate.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) or thiourea (NH2CSNH2) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of dihydroxybenzoates.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 2,4-dibromo-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2,4-dibromo-5-methoxybenzoate involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with only one bromine atom.
Methyl 4-bromo-2,5-dimethoxybenzoate: Features two methoxy groups and one bromine atom.
Methyl 2,5-dibromo-4-methoxybenzoate: Similar structure but with different positions of bromine and methoxy groups
Uniqueness
Methyl 2,4-dibromo-5-methoxybenzoate is unique due to the specific positioning of its bromine atoms and methoxy group, which confer distinct chemical and biological properties. This unique structure makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
methyl 2,4-dibromo-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPOTDFPFMQLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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